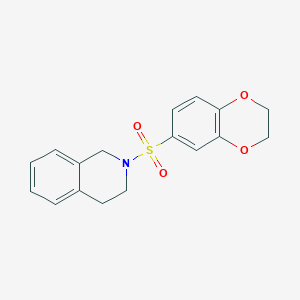
2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a tetrahydroisoquinoline core substituted with a methoxynaphthyl sulfonyl group, which imparts distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the sulfonylation of 1,2,3,4-tetrahydroisoquinoline with 4-methoxynaphthalene-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: 2-((4-Hydroxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline.
Reduction: 2-((4-Methoxynaphthalen-1-yl)thio)-1,2,3,4-tetrahydroisoquinoline.
Substitution: 2-((4-Substituted-naphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazine
- 1-((4-Methoxynaphthalen-1-yl)sulfonyl)-2-methyl-2,3-dihydro-1H-indole
Uniqueness
Compared to similar compounds, 2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline stands out due to its tetrahydroisoquinoline core, which provides additional sites for chemical modification and potential biological activity. The presence of the methoxynaphthyl sulfonyl group further enhances its chemical stability and reactivity, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
2-(4-methoxynaphthalen-1-yl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-24-19-10-11-20(18-9-5-4-8-17(18)19)25(22,23)21-13-12-15-6-2-3-7-16(15)14-21/h2-11H,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDFHSDDERSIPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
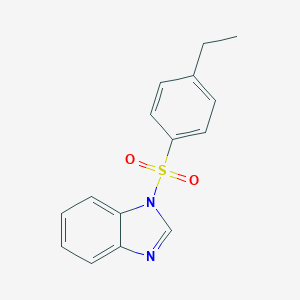
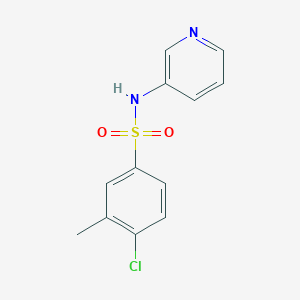
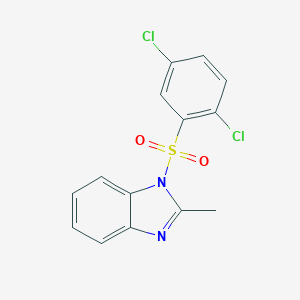
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B344604.png)
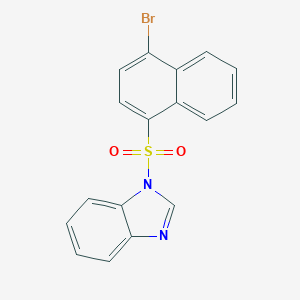
![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B344608.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B344609.png)

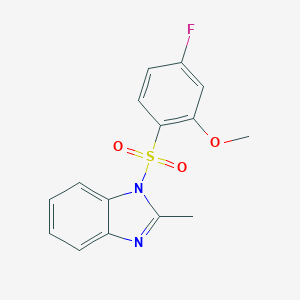

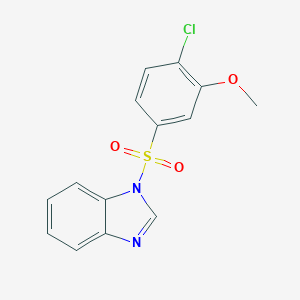
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344616.png)
![2-[(2-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B344621.png)
